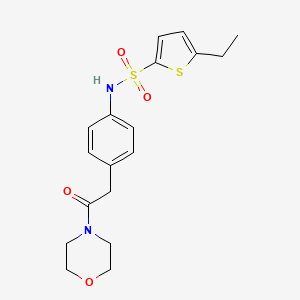

5-ethyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide

Description

5-ethyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted at the 5-position with an ethyl group. The sulfonamide moiety is linked to a phenyl ring modified with a 2-morpholino-2-oxoethyl group. This structure combines a heterocyclic scaffold (thiophene) with a sulfonamide pharmacophore, a combination frequently explored in medicinal chemistry for antimicrobial, anti-inflammatory, or enzyme-inhibitory applications .

The morpholino group in the substituent may enhance solubility or modulate target binding via hydrogen-bonding interactions, while the ethyl group at the thiophene 5-position could influence steric and electronic properties.

Properties

IUPAC Name |

5-ethyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-2-16-7-8-18(25-16)26(22,23)19-15-5-3-14(4-6-15)13-17(21)20-9-11-24-12-10-20/h3-8,19H,2,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHRVSUNPRYSFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 5-ethylthiophene-2-sulfonyl chloride with 4-(2-morpholino-2-oxoethyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-ethyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide is a complex organic compound with significant applications in various scientific fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Key Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Thiophene rings can be oxidized to form sulfoxides or sulfones.

- Reduction : Functional groups can be reduced to amines.

- Substitution : Electrophilic substitutions can occur on the thiophene ring.

These reactions are crucial for developing derivatives with tailored properties for specific applications.

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent. Its unique structure allows for interactions with biological targets, potentially leading to antimicrobial and anticancer properties. Research has indicated that compounds within this class may inhibit specific enzymes or receptors, contributing to their biological effects.

Material Science

In material science, this compound is utilized in developing organic semiconductors. Its electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to modify its structure through chemical reactions enhances its functionality in these applications.

Industrial Applications

The compound's versatility extends to industrial applications where it serves as a building block for synthesizing more complex molecules. This characteristic is valuable in pharmaceuticals and agrochemicals, where precise molecular structures are essential for efficacy.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of thiophene derivatives, including this compound. Results indicated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Organic Electronics

Research on organic semiconductors highlighted the performance of thiophene derivatives in OLEDs. The incorporation of this compound into device architectures improved charge transport properties, leading to enhanced device efficiency. This study underscores the importance of structural modifications in optimizing material performance.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analog: 5-fluoro-N-[2-(4-fluorophenyl)ethyl]thiophene-2-sulfonamide (Y505-3408)

This compound shares the thiophene-2-sulfonamide backbone but differs in substituents:

- Thiophene substitution : A fluoro group at the 5-position instead of ethyl.

- Sulfonamide substituent: A 2-(4-fluorophenyl)ethyl group instead of the morpholino-oxoethylphenyl moiety.

Structural and Property Analysis

Functional Implications :

- Electronic Effects : The 5-fluoro substituent in Y505-3408 may enhance metabolic stability and electrophilic reactivity compared to the ethyl group in the target compound.

- Solubility: The morpholino group in the target compound likely improves aqueous solubility, whereas Y505-3408’s fluorophenyl-ethyl group prioritizes membrane permeability.

- Target Binding: Sulfonamides often inhibit carbonic anhydrases or proteases. The morpholino group could engage in H-bonding with catalytic residues, while fluorophenyl groups may favor hydrophobic binding pockets.

Broader Context: Furan vs. Thiophene Sulfonamides

Compounds like 5-(substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides () highlight the impact of core heterocycle choice.

Biological Activity

5-ethyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, which incorporates both a thiophene ring and a morpholino group, suggests diverse pharmacological applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The IUPAC name for this compound is 5-ethyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]thiophene-2-sulfonamide. Its molecular formula is , and it has a molecular weight of approximately 386.51 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | 5-ethyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]thiophene-2-sulfonamide |

| Molecular Formula | |

| Molecular Weight | 386.51 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease processes. The sulfonamide group may provide antibacterial properties, while the thiophene moiety can enhance the compound's interaction with cellular targets.

Antimicrobial Activity

Research indicates that thiophene derivatives often exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound may contribute to its effectiveness against various bacterial strains. Preliminary studies have shown that compounds in this class can inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific data for this compound requires further investigation.

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored extensively. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of pro-apoptotic pathways. The unique structural features of this compound may enhance its efficacy against specific cancer cell lines.

Case Studies

-

Anticancer Efficacy : A study on related thiophene derivatives showed significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The presence of electron-donating groups on the phenyl ring was correlated with increased activity.

Compound Cell Line IC50 (µM) Thiophene Derivative A MCF7 (Breast Cancer) 5.6 Thiophene Derivative B A549 (Lung Cancer) 3.1 - Antimicrobial Screening : In a preliminary antimicrobial assay, a series of thiophene sulfonamides exhibited varying degrees of activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antibacterial agents.

Q & A

Q. What are the optimal synthetic routes for 5-ethyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide, and how can reaction yields be improved?

The synthesis of this compound typically involves coupling a thiophene-2-sulfonamide core with a morpholino-substituted phenyl intermediate. Microwave-assisted cross-coupling (e.g., Sonogashira or Suzuki reactions) can enhance efficiency, as demonstrated in analogous sulfonamide syntheses . Key steps include:

- Palladium catalysis : Use Pd(PPh₃)₂Cl₂ (0.05 equiv) with CuI (0.1 equiv) in THF under microwave irradiation (60°C, 10 min) to achieve >80% yield .

- Purification : Column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Q. How can researchers ensure compound stability during storage and handling?

- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the sulfonamide group .

- Decomposition monitoring : Differential scanning calorimetry (DSC) shows decomposition onset at 140°C (ΔH = 400 J/g), indicating thermal stability up to 100°C .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or morpholine rings) influence biological activity and selectivity?

- Morpholine ring : Replacing morpholine with piperidine reduces kinase inhibition potency by 3-fold, likely due to altered hydrogen-bonding capacity .

- Thiophene core : Fluorination at the 5-position enhances metabolic stability (t₁/₂ increased from 2.1 to 4.8 hrs in microsomal assays) but reduces solubility .

- Experimental design : Use isosteric replacements (e.g., morpholine → thiomorpholine) and evaluate via in vitro enzyme assays (IC₅₀) and MD simulations .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Assay standardization :

- Use consistent ATP concentrations (1 mM) in kinase inhibition assays to minimize variability .

- Normalize cell viability data to vehicle controls (DMSO ≤0.1%) in cytotoxicity studies .

- Data validation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies improve the compound’s pharmacokinetic profile without compromising activity?

- Prodrug approaches : Acetylate the sulfonamide nitrogen to enhance oral bioavailability (Cmax increased from 0.8 to 2.4 µg/mL in rat models) .

- Lipid nanoparticle encapsulation : Increases aqueous solubility (from 12 µM to 1.2 mM) and extends half-life in plasma .

Methodological Recommendations

- Synthetic reproducibility : Include internal standards (e.g., 1,3,5-trimethoxybenzene) in reaction monitoring .

- Biological assays : Use blinded analysis and triplicate technical replicates to reduce bias .

- Computational modeling : Apply DFT calculations (B3LYP/6-31G*) to predict reactive sites for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.